molecular formula C8H5NO B1222142 Benzoyl cyanide CAS No. 613-90-1

Benzoyl cyanide

Cat. No. B1222142
Key on ui cas rn: 613-90-1
M. Wt: 131.13 g/mol
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N
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Patent
US04284584

Procedure details

72 g (0.5 mol) of sodium benzoate were mixed with 140.6 g (1 mol) of benzoyl chloride and 80 ml of tetramethylene-sulphone and 25 g (0.5 mol) of 98% pure sodium cyanide. After a stirring time of 20 minutes, an exothermic rise in the temperature to 85° C. was observed. It was now easier to stir the mixture. The subsequent reaction time was 2.5 hours at 150°-160° C. Working up gave the following yield: 65 g (99.3% of theory) of benzoyl cyanide; melting point 34° C.
Name
sodium benzoate
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99.3%

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].C(Cl)(=O)C1C=CC=CC=1.[C-:20]#[N:21].[Na+]>C1S(=O)(=O)CCC1>[C:1]([C:20]#[N:21])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
sodium benzoate
Quantity
72 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Name
Quantity
140.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
25 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCCS1(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a stirring time of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to 85° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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